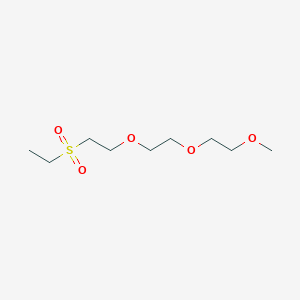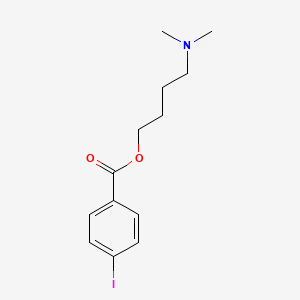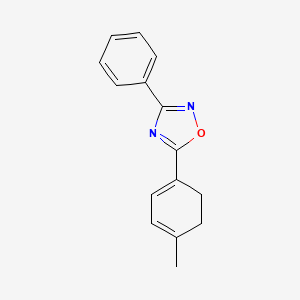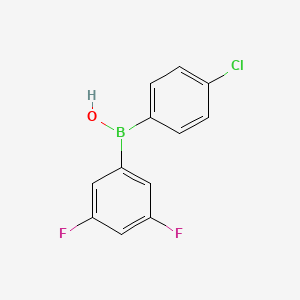![molecular formula C10H16N2O7 B14202963 N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine CAS No. 827043-86-7](/img/structure/B14202963.png)
N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine typically involves the reaction of diethylenetriamine with chloroacetic acid under controlled conditions. The process begins with the dissolution of chloroacetic acid in water, followed by the gradual addition of sodium hydroxide to maintain a basic pH. Diethylenetriamine is then added slowly, and the reaction mixture is stirred at a controlled temperature to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is typically purified through crystallization or other separation techniques to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions: N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine undergoes various chemical reactions, including complexation, oxidation, and substitution reactions. Its primary function as a chelating agent involves forming stable complexes with metal ions, which can be utilized in different applications .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include metal salts, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled pH, temperature, and reaction time .
Major Products Formed: The major products formed from reactions involving this compound are metal complexes. These complexes are highly stable and can be used in various applications, including medical imaging, environmental remediation, and industrial processes .
科学的研究の応用
N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal ion interactions and catalysis. In biology, it is employed in the purification of proteins and nucleic acids. In medicine, it is used in diagnostic imaging and as a treatment for heavy metal poisoning. Additionally, it is used in environmental science for the removal of heavy metals from wastewater .
作用機序
The mechanism of action of N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine involves its ability to form stable complexes with metal ions. The compound binds to metal ions through its carboxylate and amine groups, forming a stable chelate. This chelation process prevents the metal ions from participating in unwanted chemical reactions and facilitates their removal from biological or environmental systems .
類似化合物との比較
Similar Compounds: Similar compounds to N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine include nitrilotriacetic acid, ethylenediaminetetraacetic acid, and diethylenetriaminepentaacetic acid .
Uniqueness: this compound is unique due to its high affinity for metal ions and its ability to form highly stable complexes. This makes it particularly valuable in applications requiring strong and stable chelation, such as medical imaging and environmental remediation .
特性
CAS番号 |
827043-86-7 |
|---|---|
分子式 |
C10H16N2O7 |
分子量 |
276.24 g/mol |
IUPAC名 |
2-[2-[acetyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C10H16N2O7/c1-7(13)12(6-10(18)19)3-2-11(4-8(14)15)5-9(16)17/h2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19) |
InChIキー |
HVXFYLVYJVKYSX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)methyl]-](/img/structure/B14202931.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![2-Pyrrolidinemethanol, 1-[(4-methylphenyl)sulfonyl]-5-phenyl-, (2S,5R)-](/img/structure/B14202950.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)

